![molecular formula C25H29N3O4 B3494282 N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B3494282.png)
N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Overview
Description
N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic organic compound This chemical structure comprises a benzamide core with various substituents attached, including a cyclohexyl group, methoxy groups, and an oxadiazol ring system with a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves multiple steps:
Starting materials preparation: Cyclohexylamine, 3,4-dimethoxybenzoyl chloride, and 4-methylphenylhydrazine are commonly used precursors.
Formation of oxadiazole ring: 4-methylphenylhydrazine reacts with carboxylic acid derivatives to form 1,2,4-oxadiazole ring.
Acylation reaction: Cyclohexylamine reacts with 3,4-dimethoxybenzoyl chloride to form the benzamide core.
Coupling reaction: The oxadiazol ring system is coupled with the benzamide core through various coupling reagents and conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Scaled-up synthesis in industrial settings employs optimized reaction conditions and continuous flow processes to ensure high yield and purity:
Flow reactors: Utilize continuous flow reactors to achieve efficient mixing and precise temperature control.
Green chemistry principles: Implement environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives from the methoxy groups.
Reduction: Reduction of the oxadiazol ring system could produce amine or alcohol derivatives.
Substitution: Nucleophilic substitutions at the aromatic ring positions are possible, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under appropriate conditions.
Substitution: Use of nucleophiles like sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: Studying the compound's potential as a ligand in transition metal catalysis.
Material Science: Exploring its role in developing novel organic materials for electronic and photonic applications.
Biology
Drug Discovery: Investigating its bioactivity as a potential lead compound in medicinal chemistry.
Biomolecular Interactions: Examining its interactions with proteins and nucleic acids for biochemical applications.
Medicine
Therapeutic Agents: Evaluating its efficacy in preclinical models for various diseases, such as cancer or neurological disorders.
Diagnostics: Using it as a probe in diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Assessing its utility as a pesticide or herbicide.
Polymer Science: Incorporating it into polymer matrices for enhanced properties.
Mechanism of Action
N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exhibits its effects through multiple mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways like MAPK/ERK, PI3K/Akt, or apoptosis pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3,4-dimethoxybenzamide
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Uniqueness
Compared to these similar compounds, N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide stands out due to its specific combination of functional groups, which confer unique physicochemical properties and bioactivity, making it a versatile candidate for various research and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-17-9-11-18(12-10-17)24-26-23(32-27-24)16-28(20-7-5-4-6-8-20)25(29)19-13-14-21(30-2)22(15-19)31-3/h9-15,20H,4-8,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXGWVJEOJGCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3494201.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3494216.png)
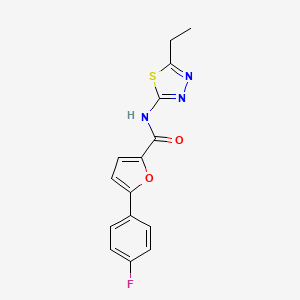
![1-(4-chlorophenyl)-N-[2-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B3494223.png)
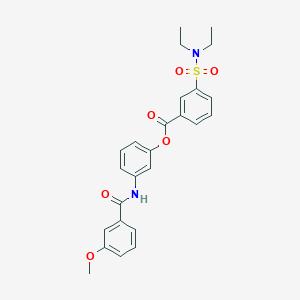
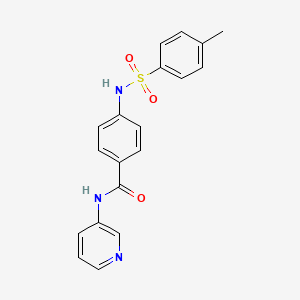
![(2E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B3494243.png)
![4-methyl-5-phenyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3494249.png)
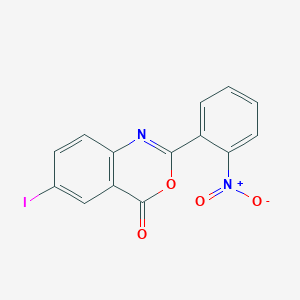
![N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3494258.png)
![dimethyl 5-{[(4-chlorobenzyl)sulfonyl]amino}isophthalate](/img/structure/B3494264.png)
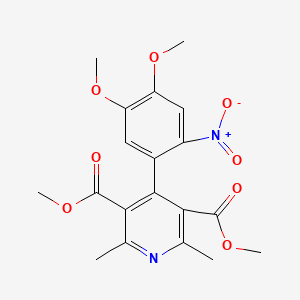
![3-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3494280.png)
![N-(4-methoxyphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B3494289.png)
